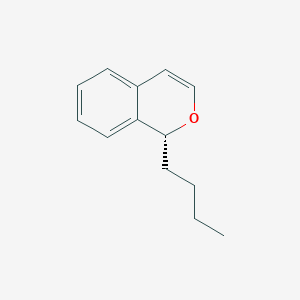
(1R)-1-Butyl-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Butyl-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. The compound’s structure consists of a benzene ring fused to a pyran ring, with a butyl group attached to the first carbon of the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Butyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-Butyl-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzopyrans or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-4,5-dione, while reduction could produce 1-butyl-1,2,3,4-tetrahydro-2-benzopyran.
Scientific Research Applications
(1R)-1-Butyl-1H-2-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-Butyl-1H-2-benzopyran involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
(1R)-1-Butyl-1H-2-benzopyran-4-one: Similar structure but with a ketone group at the fourth position.
This compound-3-ol: Similar structure but with a hydroxyl group at the third position.
This compound-2-carboxylic acid: Similar structure but with a carboxylic acid group at the second position.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
920976-00-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(1R)-1-butyl-1H-isochromene |
InChI |
InChI=1S/C13H16O/c1-2-3-8-13-12-7-5-4-6-11(12)9-10-14-13/h4-7,9-10,13H,2-3,8H2,1H3/t13-/m1/s1 |
InChI Key |
JQESTSAABYHOGS-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@@H]1C2=CC=CC=C2C=CO1 |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















